5-Trimethylsilyl-3-furancarboxylic acid
Description
5-Trimethylsilyl-3-furancarboxylic acid is a furan-based carboxylic acid derivative substituted with a trimethylsilyl group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by the silyl group, which can modulate reactivity and stability.
Properties
Molecular Formula |
C8H12O3Si |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-trimethylsilylfuran-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3Si/c1-12(2,3)7-4-6(5-11-7)8(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
ZMNGAGUCYCHHRV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CO1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-trimethylsilyl-3-furancarboxylic acid with two analogs: 5-formylfuran-3-carboxylic acid (furan-based, formyl-substituted) and 4-(trifluoromethyl)-3-pyridinecarboxylic acid (pyridine-based, trifluoromethyl-substituted).
Table 1: Structural and Functional Comparison
Key Findings
Stability and Reactivity :
- The trimethylsilyl group in this compound likely improves thermal and chemical stability compared to 5-formylfuran-3-carboxylic acid, which requires strict storage at 2–8°C to prevent degradation .
- The trifluoromethyl group in the pyridine analog enhances resistance to enzymatic cleavage, making it valuable in medicinal chemistry .
Handling and Safety: Both 5-formylfuran-3-carboxylic acid and 4-(trifluoromethyl)-3-pyridinecarboxylic acid require precautions against dust formation and skin/eye contact. Gloves compliant with EN374 standards are recommended for handling . No occupational exposure limits (OELs) are established for these compounds, but engineering controls (e.g., ventilation) are advised .
Functional Group Impact :
- The formyl group in 5-formylfuran-3-carboxylic acid increases electrophilicity, making it reactive in condensation reactions.
- The silyl group in this compound may sterically hinder nucleophilic attacks, directing reactivity to specific positions on the furan ring.
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